3-(N,N-二甲氨基)-5-氟苯硼酸

描述

3-(N,N-Dimethylamino)phenylboronic acid is a chemical compound with the formula C₈H₁₂BNO₂. It has a molecular weight of 164.9974 g/mol . This compound may contain varying amounts of anhydride . It is used as a reactant involved in the synthesis of different protein effectors, including modulators of survival motor neuron protein .

Molecular Structure Analysis

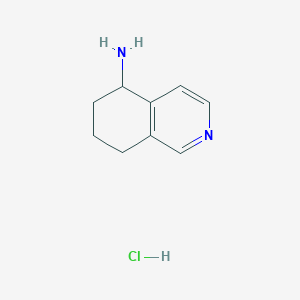

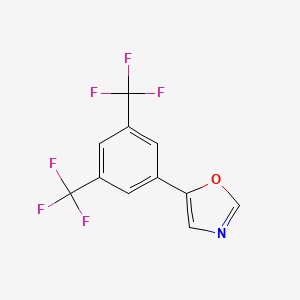

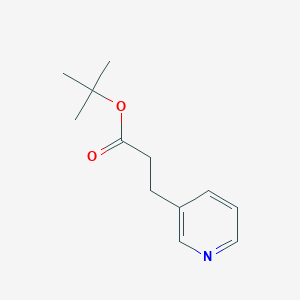

The molecular structure of 3-(N,N-Dimethylamino)phenylboronic acid comprises of a phenyl ring (benzene ring) attached to a boronic acid group and a dimethylamino group . The boronic acid group consists of a boron atom bonded to two hydroxyl groups and the phenyl ring. The dimethylamino group consists of a nitrogen atom bonded to two methyl groups and the phenyl ring.Chemical Reactions Analysis

While specific chemical reactions involving 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid are not available, it’s known that boronic acids are versatile compounds used in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(N,N-Dimethylamino)phenylboronic acid include a melting point range of 178-190 °C . More specific properties such as solubility, density, and boiling point are not available in the current literature.科学研究应用

Sugar Chemosensors in Analytical Chemistry

3-(N,N-Dimethylamino)-5-fluorophenylboronic acid: has been utilized in the development of boron–rhodamine-containing carboxylic acids as sugar chemosensors . These chemosensors can detect sugars by forming cyclic esters with diol moieties, causing a change in optical properties. This application is particularly relevant in the diagnosis and management of diabetes, where monitoring glucose levels is crucial.

Biomedical Applications: Heterocyclic Compound Synthesis

The compound serves as a building block for synthesizing a wide range of biologically active heterocyclic compounds . These heterocycles have shown potential in biomedical applications, offering new avenues for therapeutic agent development.

Agriculture: Crop Protection and Growth Monitoring

In agriculture, the compound’s derivatives can be used to create sensors that monitor crop health and sugar levels, aiding in precision farming practices . This application can lead to more efficient use of resources and better crop yields.

Environmental Science: Pollution Detection

The boronic acid derivatives can be incorporated into sensors for environmental monitoring, detecting pollutants and changes in environmental conditions . This is vital for maintaining ecosystem health and preventing pollution-related damage.

Material Science: Smart Material Development

In material science, 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid is involved in creating smart materials that respond to chemical stimuli . These materials have potential uses in self-healing materials, coatings, and responsive surfaces.

Biochemistry: Fluorescent Probes

The compound is used to synthesize fluorescent probes for biochemistry applications, such as studying enzyme mechanisms and protein interactions . These probes are essential tools in molecular biology and medical diagnostics.

安全和危害

While specific safety and hazard data for 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid are not available, it’s important to handle all chemical substances with care. General safety measures include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

作用机制

Target of Action

N,n-dimethylamino derivatives have been reported to be used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic compounds . These compounds have shown biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Mode of Action

N,n-dimethylamino derivatives have been reported to have diverse chemical reactivity, serving as synthons for various heterocycles . This suggests that the compound might interact with its targets through chemical reactions, leading to the formation of various heterocyclic compounds.

Biochemical Pathways

It’s known that n,n-dimethylamino derivatives can serve as building blocks for a broad range of heterocyclic and fused heterocyclic derivatives . This suggests that the compound might influence various biochemical pathways through the formation of these derivatives.

Pharmacokinetics

A related compound, trans-2,6-difluoro-4′-(n,n-dimethylamino)stilbene (dfs), has been studied in mouse, rat, and human liver microsomes using liquid chromatography-tandem mass spectrometry (lc-ms/ms) . This might suggest potential similarities in the ADME properties of 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid.

Result of Action

N,n-dimethylamino derivatives have been reported to have biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications . This suggests that the compound might have various molecular and cellular effects, potentially contributing to its biological activity.

Action Environment

It’s known that n,n-dimethylamino derivatives can serve as building blocks for a broad range of heterocyclic and fused heterocyclic derivatives . This suggests that the compound’s action might be influenced by various environmental factors, potentially affecting its efficacy and stability.

属性

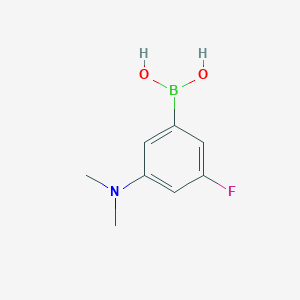

IUPAC Name |

[3-(dimethylamino)-5-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BFNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPMTFKMKBWKMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)N(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701237631 | |

| Record name | B-[3-(Dimethylamino)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N,N-Dimethylamino)-5-fluorophenylboronic acid | |

CAS RN |

2121511-70-2 | |

| Record name | B-[3-(Dimethylamino)-5-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[3-(Dimethylamino)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)

![11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6355441.png)

![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)

![(1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6355478.png)